1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole
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Overview
Description
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and an ethoxyethyl group
Mechanism of Action
Target of Action
It shares structural similarities with other compounds such as 2-ethoxyethyl acetate and Tetrofosmin , which have known targets. These compounds interact with specific receptors or enzymes in the body, influencing their function and leading to various physiological effects.
Mode of Action
Based on its structural similarity to tetrofosmin , it might interact with its targets in a similar manner. Tetrofosmin, for instance, is used in conjunction with technetium Tc-99m as a radiopharmaceutical . The compound’s interaction with its targets could lead to changes at the molecular level, affecting cellular processes and functions.
Biochemical Pathways
Related compounds like phthalic acid esters are known to be involved in various biochemical pathways . They can be biosynthesized by several organisms and are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities .
Pharmacokinetics
Related compounds like bilastine have been studied for their pharmacokinetic properties . These properties significantly impact the bioavailability of the compound, determining how effectively it can exert its effects in the body.
Action Environment
The action, efficacy, and stability of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole can be influenced by various environmental factors. For instance, a study on a water-lean amine-based solvent, namely N-(2-ethoxyethyl)-3-morpholinopropan-1-amine (2-EEMPA), showed that its CO2 capture performance was influenced by environmental conditions . Similarly, the action of this compound might also be influenced by factors such as temperature, pH, and the presence of other substances.
Preparation Methods
The synthesis of 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Hydrolysis: The ethoxyethyl group can be hydrolyzed to yield the corresponding alcohol under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkylating agents, and acids or bases for hydrolysis. Major products formed from these reactions include amino-substituted pyrazoles and various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles and ethoxyethyl-substituted compounds. Similar compounds include:
4-Nitro-1H-pyrazole: Lacks the ethoxyethyl group, which may result in different solubility and reactivity properties.
1-(2-Ethoxyethyl)-1H-pyrazole: Lacks the nitro group, which affects its chemical reactivity and potential biological activities.
The uniqueness of this compound lies in the combination of the nitro and ethoxyethyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-2-13-4-3-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKDSOFHXAISOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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